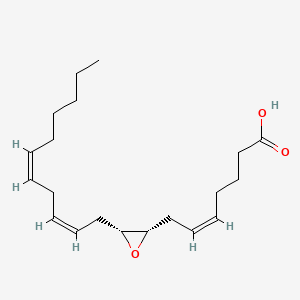

8S,9R-EpETrE

Descripción

Eicosanoid Biosynthesis and the Cytochrome P450 Pathway

Eicosanoids are a large family of signaling molecules derived from the metabolism of arachidonic acid and other polyunsaturated fatty acids. wikipathways.orgaacrjournals.orgfrontiersin.org This metabolism occurs through three main enzymatic pathways: the cyclooxygenase (COX) pathway, the lipoxygenase (LOX) pathway, and the cytochrome P450 (CYP) monooxygenase pathway. nih.govfrontiersin.orgaacrjournals.org

The focus of this article, the EETs, are products of the cytochrome P450 epoxygenase pathway. wikipedia.orgontosight.ai In this pathway, specific CYP enzymes, primarily from the CYP2C and CYP2J subfamilies, catalyze the addition of an oxygen atom across one of the four double bonds of arachidonic acid. frontiersin.orgfrontiersin.orgresearchgate.net This process leads to the formation of four different regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. nih.govontosight.airesearchgate.net The specific regioisomer produced depends on the particular CYP enzyme and the tissue in which it is expressed. nih.gov

The synthesis of EETs is initiated by the release of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2 enzymes. wikipedia.orgfrontiersin.org Once formed, EETs can exert their biological effects before being rapidly converted to their corresponding diols, dihydroxyeicosatrienoic acids (DiHETrEs), by the enzyme soluble epoxide hydrolase (sEH). wikipedia.orgnih.gov This metabolic inactivation is a key regulatory step controlling the levels and activity of EETs in tissues. researchgate.net

Stereochemical Specificity and Regioisomeric Importance of EETs

The biological activity of EETs is not only determined by the position of the epoxide group (regioisomerism) but also by the three-dimensional arrangement of the atoms (stereochemistry). Each regioisomer of EET can exist as two different enantiomers (mirror images). For 8,9-EET, these are the 8S,9R and 8R,9S enantiomers.

Research has shown that the biological effects of these enantiomers can be significantly different, highlighting the importance of stereochemical specificity. For instance, in the rat kidney, the 8S,9R-EET enantiomer is preferentially synthesized over the 8R,9S form. ebi.ac.uk Furthermore, studies have demonstrated that (8S,9R)-EET, but not (8R,9S)-EET, can induce pre-glomerular vasoconstriction and reduce the glomerular filtration rate in rats. bertin-bioreagent.comcaymanchem.comcaymanchem.com This stereoselective action suggests that the specific three-dimensional structure of 8S,9R-EET is crucial for its interaction with its biological targets, implying specific structural requirements for receptor activation. ebi.ac.uk

The regioisomeric position of the epoxide also plays a critical role. While all four EET regioisomers can cause relaxation in some blood vessels, the potency and specific effects can vary depending on the vascular bed and species. nih.gov For example, 5,6-EET is more potent than other regioisomers in certain arteries. nih.gov This demonstrates that both the location of the epoxide and its stereochemical configuration are key determinants of the ultimate physiological function of these lipid mediators.

Interactive Data Table: Properties of 8S,9R-EpETrE

| Property | Value |

|---|---|

| Formal Name | (5Z)-7-[(2S,3R)-3-(2Z,5Z)-2,5-undecadien-1-yl-2-oxiranyl]-5-heptenoic acid |

| CAS Number | 123931-39-5 |

| Molecular Formula | C₂₀H₃₂O₃ |

| Molecular Weight | 320.5 |

| Synonyms | 8S(9R)-epoxy-all-cis-5,11,14-Eicosatrienoic Acid, 8S(9R)-EpETrE, 8S(9R)-Epoxyeicosatrienoic Acid |

Data sourced from reference caymanchem.com

Structure

3D Structure

Propiedades

Fórmula molecular |

C20H32O3 |

|---|---|

Peso molecular |

320.5 g/mol |

Nombre IUPAC |

(Z)-7-[(2S,3R)-3-[(2Z,5Z)-undeca-2,5-dienyl]oxiran-2-yl]hept-5-enoic acid |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-12-15-18-19(23-18)16-13-10-11-14-17-20(21)22/h6-7,9-10,12-13,18-19H,2-5,8,11,14-17H2,1H3,(H,21,22)/b7-6-,12-9-,13-10-/t18-,19+/m1/s1 |

Clave InChI |

DBWQSCSXHFNTMO-ZZMPYBMWSA-N |

SMILES isomérico |

CCCCC/C=C\C/C=C\C[C@@H]1[C@@H](O1)C/C=C\CCCC(=O)O |

SMILES canónico |

CCCCCC=CCC=CCC1C(O1)CC=CCCCC(=O)O |

Origen del producto |

United States |

Biosynthesis of 8s,9r Epetre

Enzymatic Formation from Arachidonic Acid

The initial and crucial step in the formation of 8,9-EpETrE is the epoxidation of arachidonic acid. This reaction is catalyzed by a group of enzymes known as cytochrome P450 epoxygenases.

Role of Cytochrome P450 Epoxygenases in 8S,9R-EpETrE Production

Cytochrome P450 (CYP) epoxygenases are a family of enzymes that convert arachidonic acid into four different regioisomers of epoxyeicosatrienoic acid (EpETrE): 5,6-EpETrE, 8,9-EpETrE, 11,12-EpETrE, and 14,15-EpETrE. oup.comnih.govoup.com These enzymes are part of the larger CYP monooxygenase system and are involved in the metabolism of various endogenous and exogenous compounds. uniprot.orguniprot.org The formation of EpETrEs, including the 8,9-regioisomer, is a key branch of the arachidonic acid metabolic pathway. mdpi.com The enzymatic reaction involves the insertion of one atom of molecular oxygen into the arachidonic acid molecule to form the epoxide ring. uniprot.orguniprot.org

Specificity of CYP Isoforms (e.g., CYP1A1, CYP1A2, CYP2B1, CYP2B2) in this compound Formation

The production of 8,9-EpETrE, and specifically the 8S,9R-enantiomer, is dependent on the specific CYP isoforms present in a given tissue. oup.com Research has shown that several CYP isoforms can catalyze the formation of 8,9-EpETrE from arachidonic acid. Notably, isoforms such as CYP1A1, CYP1A2, CYP2B1, and CYP2B2 have been identified as being involved in the oxidation of arachidonic acid to produce this compound. caymanchem.comcaymanchem.com The specificity of these enzymes plays a critical role in determining the profile of EpETrE regioisomers and stereoisomers produced in different cells and tissues. oup.com While the CYP2C and CYP2J families are major contributors to EpETrE formation in general, the involvement of CYP1A and CYP2B isoforms highlights the diverse enzymatic machinery capable of producing 8,9-EpETrE. oup.comoup.comhmdb.ca

Stereoselective Synthesis of this compound

A significant aspect of 8,9-EpETrE biosynthesis is its stereoselectivity, with a preferential formation of one enantiomer over the other.

Preferential Generation of 8S,9R-Isomer Over 8R,9S-EpETrE

Studies have demonstrated that the enzymatic epoxidation of arachidonic acid to 8,9-EpETrE is a stereoselective process, favoring the formation of the 8S,9R-isomer over the 8R,9S-isomer. ebi.ac.uk For instance, in the rat kidney, the synthesis of 8,9-EpETrE from endogenous arachidonic acid showed a clear preference for the (8S,9R) isomer. In isolated glomeruli, the ratio of (8S,9R) to (8R,9S) was 59% to 41%, and in the cortex tissue, this preference was even more pronounced at 68% to 32%. ebi.ac.uk This stereospecific generation suggests that the active sites of the involved CYP epoxygenases are structured to facilitate the epoxidation of arachidonic acid from a specific face, leading to the predominant formation of the 8S,9R-enantiomer.

Regulation of Epoxygenase Enzyme Expression and Activity

The production of this compound is not static but is regulated by the dynamic expression and activity of the synthesizing epoxygenase enzymes in various tissues.

Dynamic Expression Patterns in Tissues (e.g., Primate Corpus Luteum)

The expression of EpETrE-generating CYP epoxygenases exhibits dynamic patterns in different tissues, a prime example being the primate corpus luteum (CL). oup.comoup.com Studies in the rhesus macaque have shown that the genes for several CYP epoxygenases, including CYP2C9, CYP2J2, and CYP3A4, are expressed in the CL. oup.comoup.comnih.gov The expression of these enzymes is not constant throughout the luteal phase. For example, the mRNA levels of CYP2C9 and CYP3A4 are significantly higher in the mid-late phase of the luteal cycle compared to the early phase. oup.comoup.comnih.gov In contrast, CYP2J2 mRNA levels remain relatively stable. oup.comoup.comnih.gov This differential expression suggests a regulated production of EpETrEs, including 8,9-EpETrE, which may be important for the physiological functions of the corpus luteum. The localization of these enzymes to specific cell types within the CL, such as large and small luteal cells, further underscores the precise spatial and temporal control of EpETrE biosynthesis. oup.comoup.comnih.gov

Hormonal and Physiological Modulators of Biosynthetic Pathways

The biosynthesis of 8S,9R-epoxyeicosatrienoic acid (this compound) from its precursor, arachidonic acid, is a tightly regulated process. The primary enzymes responsible for this conversion are members of the cytochrome P450 (CYP) epoxygenase superfamily, particularly the CYP2C and CYP2J subfamilies. oup.comresearchgate.netfrontiersin.org The activity and expression of these enzymes are influenced by a variety of hormonal and physiological signals, which in turn dictates the localized production and bioavailability of this compound.

Hormonal Regulation

Hormones are key modulators of the enzymatic pathways that synthesize and degrade epoxyeicosatrienoic acids (EETs), including the 8,9-regioisomer. This regulation is crucial for various physiological functions, particularly in the reproductive and cardiovascular systems.

Luteinizing Hormone and Steroid Hormones: Research on the primate corpus luteum (CL) has demonstrated that the machinery for generating and metabolizing EETs is under hormonal control. oup.comoup.com The expression of CYP2C9 and CYP3A4, two epoxygenases that produce EETs, is significantly higher during the mid-late luteal phase compared to the early phase. oup.comoup.com This period of the menstrual cycle is characterized by dynamic shifts in hormone levels. Furthermore, the expression of soluble epoxide hydrolase (EPHX2), the enzyme that degrades EETs to their less active diol forms (DiHETrEs), is also regulated. oup.com Experimental ablation of pituitary luteinizing hormone (LH) secretion and the subsequent reduction in luteal steroid synthesis lead to a significant decrease in EPHX2 mRNA levels in the CL. oup.com This suggests that LH and steroid hormones are critical regulators of the metabolic stability of EETs, thereby influencing their effective concentration.

Estrogen: There is a notable sex disparity in the cardiovascular effects of EETs, which is largely attributed to the influence of female hormones, particularly estrogen. frontiersin.org Estrogen enhances the bioavailability of EETs through a dual mechanism: it potentiates the synthetic activity of CYP epoxygenases and suppresses the expression of soluble epoxide hydrolase (sEH), the primary enzyme for EET degradation. frontiersin.org This female-favorable regulation results in higher protective levels of EETs. For instance, estrone, a type of estrogen, is known to be involved in the metabolic conversion of arachidonic acid toward EpETrE regioisomers. This sexually dimorphic regulation underscores the role of EETs in the cardiovascular advantages observed in premenopausal females. frontiersin.org

Table 1: Hormonal Modulation of this compound Biosynthesis

| Modulating Hormone | Target Enzyme/Process | Observed Effect | Tissue/Context |

| Luteinizing Hormone (LH) & Steroid Hormones | CYP2C9, CYP3A4 (Epoxygenases) | Expression is significantly higher in the mid-late luteal phase. oup.comoup.com | Primate Corpus Luteum |

| EPHX2 (Soluble Epoxide Hydrolase) | Ablation of LH and steroid synthesis significantly reduces EPHX2 mRNA levels. oup.com | Primate Corpus Luteum | |

| Estrogen | CYP Epoxygenases (synthesis) | Potentiates enzymatic activity, increasing EET production. frontiersin.org | General, Cardiovascular System |

| Soluble Epoxide Hydrolase (sEH) (degradation) | Suppresses expression, reducing EET metabolism and increasing bioavailability. frontiersin.org | General, Cardiovascular System |

Physiological Modulation

The synthesis of this compound is also highly responsive to the broader physiological state of the organism, particularly in the context of cardiovascular health and disease.

Inflammation: Inflammation is a significant physiological modulator that can suppress the biosynthesis of EETs. Inflammatory conditions have been shown to decrease the expression and activity of CYP epoxygenases. researchgate.net This creates a potential feedback loop where inflammation downregulates the production of EETs, which themselves possess potent anti-inflammatory properties. researchgate.netwikipedia.org The resulting decrease in EET synthesis could, in turn, exacerbate the inflammatory response, contributing to the pathophysiology of chronic cardiovascular diseases. researchgate.net

Nitric Oxide (NO) Deficiency: The role of CYP epoxygenases in regulating cardiovascular function becomes particularly prominent under conditions of endothelial dysfunction, such as those characterized by impaired nitric oxide (NO) bioavailability. frontiersin.org In the absence of sufficient NO, the production of EETs can act as a compensatory vasodilatory mechanism. frontiersin.org Studies have shown that in female blood vessels deficient in NO, the expression of specific EET synthase enzymes is upregulated, highlighting a crucial physiological cross-talk between the NO and CYP epoxygenase pathways. frontiersin.org

Table 2: Physiological Modulation of this compound Biosynthesis

| Modulating Condition | Target Enzyme/Process | Observed Effect | Consequence |

| Inflammation | CYP Epoxygenases | Decreased expression and activity. researchgate.net | Reduced production of anti-inflammatory EETs, potentially augmenting the inflammatory state. researchgate.net |

| Nitric Oxide (NO) Deficiency | CYP Epoxygenases | Enzymatic activity and contribution to function become more discernible; expression can be upregulated. frontiersin.org | Compensatory vasodilation and maintenance of vascular function. frontiersin.org |

Metabolic Pathways and Biotransformation of 8s,9r Epetre

Hydrolysis by Soluble Epoxide Hydrolase (sEH)

The principal metabolic fate of 8S,9R-EpETrE in many tissues is its hydrolysis by soluble epoxide hydrolase (sEH), a bifunctional enzyme with a C-terminal hydrolase domain and an N-terminal phosphatase domain. frontiersin.org This enzymatic action is a critical step in terminating the signaling functions of EpETrEs.

Formation of 8,9-Dihydroxyeicosatrienoic Acid (8,9-DiHETrE)

Soluble epoxide hydrolase catalyzes the addition of a water molecule to the epoxide ring of this compound. This reaction opens the epoxide to form the corresponding vicinal diol, 8,9-dihydroxyeicosatrienoic acid (8,9-DiHETrE). wikipathways.orgwikipedia.org This conversion is a key step in the metabolic cascade of eicosanoids, transforming the chemically reactive epoxide into a more stable diol. The formation of 8,9-DiHETrE is a common metabolic step observed in various tissues where sEH is expressed. nih.gov

Alteration of Biological Potency Following Hydrolysis

The hydrolysis of this compound to 8,9-DiHETrE generally results in a significant reduction or elimination of its biological activity. wikipathways.org For instance, the vasodilatory effects attributed to EpETrEs are largely diminished upon their conversion to DiHETrEs. wikipathways.orgwikipathways.org While EpETrEs are recognized as endothelium-derived hyperpolarizing factors that contribute to vasodilation, their diol metabolites are often considered less active or inactive in this regard. wikipathways.orgnih.gov However, it is important to note that in some specific biological contexts, DiHETrEs may exhibit their own unique activities. wikipathways.orgwikipedia.org For example, 8,9-DiHETrE has been shown to induce cAMP production in primary human coronary artery smooth muscle cells at a concentration of 1 µM. caymanchem.com

Table 1: Comparison of Biological Activity of 8,9-EpETrE and 8,9-DiHETrE

| Compound | Biological Effect | Potency |

|---|---|---|

| 8,9-EpETrE | Vasodilation | High |

| Anti-inflammatory | High nih.gov | |

| Pro-angiogenic | High nih.govnih.gov | |

| Anti-apoptotic | High nih.govnih.gov | |

| 8,9-DiHETrE | Vasodilation | Low/Inactive wikipathways.org |

| Induction of cAMP production | Active at 1 µM caymanchem.com |

Regulation of Soluble Epoxide Hydrolase Expression and Activity

The expression and activity of soluble epoxide hydrolase are subject to regulation by a variety of physiological and pathological factors, which in turn influences the metabolic rate of this compound.

Hormonal Regulation: Estrogen has been shown to down-regulate the expression of sEH. This is achieved through an epigenetic mechanism involving the methylation of the Ephx2 gene, which encodes for sEH. frontiersin.orgpnas.org This female-specific down-regulation leads to higher levels of cardioprotective EpETrEs. pnas.org

Disease States: In a mouse model of diabetes, high glucose levels were found to suppress the expression of sEH in the liver. nih.gov Conversely, in the kidneys of diabetic mice, sEH protein and mRNA levels were significantly decreased. nih.gov

Inflammatory Mediators: Angiotensin II can up-regulate the expression of sEH in the vascular endothelium. researchgate.net

Genetic Polymorphisms: Single nucleotide polymorphisms (SNPs) in the human EPHX2 gene can lead to altered sEH enzyme activity. For example, the Arg287Gln polymorphism results in significantly reduced epoxide hydrolase activity. frontiersin.org

Table 2: Factors Regulating Soluble Epoxide Hydrolase (sEH) Expression

| Factor | Effect on sEH Expression | Tissue/Cell Type |

|---|---|---|

| Estrogen | Down-regulation (via gene methylation) | Mesenteric arteries pnas.org |

| High Glucose | Suppression | Hep3B cells, Liver (in diabetic mice) nih.gov |

| Diabetes | Decreased protein and mRNA levels | Kidney (in diabetic mice) nih.gov |

| Angiotensin II | Up-regulation | Vascular endothelium researchgate.net |

| PPARγ agonists | Increased expression | 3T3-L1 adipocytes, Adipose tissue nih.gov |

Metabolism by Cyclooxygenase Enzymes

In addition to hydrolysis by sEH, 8,9-EpETrE can also be metabolized by cyclooxygenase (COX) enzymes, which are key enzymes in the synthesis of prostanoids.

Involvement of COX-1 and COX-2 in 8,9-EpETrE Metabolism

Both COX-1 and COX-2 have been shown to metabolize 8,9-EpETrE. nih.govcaymanchem.comcaymanchem.com Studies have demonstrated that 8,9-EpETrE is a substrate for both COX isoforms, as indicated by oxygen consumption and the formation of metabolic products. nih.govcaymanchem.com The substrate preference for both COX-1 and COX-2 appears to be 8,9-EET > 5,6-EET > 11,12-EET, with 14,15-EET being inactive. nih.gov The metabolism of 8,9-EET by COX enzymes leads to the formation of novel products, such as ct-8,9-epoxy-11-hydroxy-eicosatrienoic acid (ct-8,9-E-11-HET) and ct-8,9-epoxy-15-hydroxy-eicosatrienoic acid (ct-8,9-E-15-HET). nih.gov

Significance in Inflammatory Processes

The metabolism of 8,9-EpETrE by COX enzymes is particularly significant in the context of inflammation, as COX-2 is an inducible enzyme that is up-regulated during inflammatory responses. physiology.org This metabolic pathway can lead to the production of metabolites with potent biological activities that may differ from the parent compound. For instance, the COX-dependent pre-glomerular vasoconstriction observed with (8S,9R)-EET in rats highlights a potential role for this pathway in regulating renal blood flow during inflammation. caymanchem.comcaymanchem.com The interaction between the sEH and COX pathways is also critical; inhibiting both sEH and COX has been shown to have a more dramatic anti-angiogenic effect than inhibiting either pathway alone, suggesting that COX-derived metabolites of EpETrEs contribute to angiogenesis. nih.gov

Cellular and Molecular Mechanisms of Action of 8s,9r Epetre

Signal Transduction Pathways

8S,9R-EpETrE influences cellular function by interacting with several critical signaling cascades, including the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), inhibition of Nuclear Factor-kappa B (NF-κB) activity, and interaction with Epidermal Growth Factor (EGF) signaling.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation

8,9-EpETrE has been identified as an activator of PPARα. caymanchem.com PPARs are nuclear hormone receptors that function as ligand-dependent transcription factors, regulating the expression of genes involved in lipid metabolism and inflammation. oup.commedicaljournals.se Upon activation by a ligand such as 8,9-EpETrE, PPARα forms a heterodimer with the retinoid X receptor (RXR). medicaljournals.se This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby initiating their transcription. oup.commedicaljournals.se

Research has shown that (±)8(9)-EpETrE can activate PPARα in HEK293 cells at a concentration of 1 µM. caymanchem.com The activation of PPARα by its agonists can lead to a variety of downstream effects, including the modulation of cellular redox status and a reduction in inflammatory cytokine production. oup.com This activation is a key mechanism through which 8,9-EpETrE can influence cellular processes related to metabolism and inflammation.

Table 1: Activation of PPARα by 8,9-EpETrE

| Compound | Cell Line | Concentration | Effect | Reference |

|---|---|---|---|---|

| (±)8(9)-EpETrE | HEK293 | 1 µM | Activates PPARα | caymanchem.com |

Inhibition of Nuclear Factor-kappa B (NF-κB) Activity

8,9-EpETrE has been demonstrated to inhibit the activity of NF-κB, a protein complex that controls the transcription of DNA and is a critical regulator of the immune and inflammatory response. researchgate.netwikipedia.org NF-κB is typically held in an inactive state in the cytoplasm by an inhibitory protein called IκBα. wikipedia.org Upon receiving a stimulus, such as from pro-inflammatory cytokines like IL-1β, the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα. wikipedia.org This phosphorylation leads to the degradation of IκBα, allowing the activated NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. wikipedia.org

Studies have shown that 8,9-EET can inhibit the nuclear translocation of NF-κB in mouse B lymphocytes, which in turn reduces both basal and activation-induced antibody production. researchgate.net Furthermore, (±)8(9)-EpETrE has been observed to inhibit NF-κB activity induced by IL-1β in a manner that can be both dependent and independent of PPARα. caymanchem.com This anti-inflammatory action is a significant aspect of the biological activity of 8,9-EpETrE.

Interaction with Epidermal Growth Factor Signaling

EpETrEs, including the 8,9-regioisomer, are known to be critical intermediates in epidermal growth factor (EGF) signaling. oup.com The EGF receptor (EGFR) is a transmembrane protein that, upon binding to EGF, initiates a cascade of intracellular signals that regulate cellular proliferation, survival, and differentiation. nih.govdrugbank.com

Eps8 (Epidermal growth factor pathway substrate 8) is a protein that plays a role in amplifying the signals from growth factor receptors like EGFR. nih.govatlasgeneticsoncology.org Overexpression of Eps8 can lead to increased cell proliferation and protection from apoptosis. nih.gov The interaction of EpETrEs with this pathway suggests their involvement in fundamental cellular processes such as cell growth and survival. oup.com

Ion Channel Modulation

In addition to its effects on signal transduction pathways, this compound also directly modulates the activity of specific ion channels, which is crucial for regulating cellular excitability and transport processes.

Activation of Large Conductance Calcium-Activated Potassium (BKCa) Channels

EpETrEs have been reported to be potent activators of large-conductance calcium-activated potassium (BKCa) channels. oup.com These channels are sensitive to both intracellular calcium concentrations and membrane voltage, and their activation leads to an efflux of potassium ions, which typically results in membrane hyperpolarization. nih.govnih.gov This hyperpolarization can act as a negative feedback mechanism to reduce the activity of voltage-dependent calcium channels. nih.gov

The activation of BKCa channels by EpETrEs has been linked to processes such as vasodilation. oup.com For instance, the related compound 11S(12R)-EET has been shown to activate BKCa channels in coronary arterial smooth muscle cells at a concentration of 50 nM. caymanchem.com This action on BKCa channels is a key mechanism by which EpETrEs can regulate vascular tone and cellular excitability.

Inhibition of Basolateral Potassium Channels in Renal Cortical Collecting Duct

In the kidney, specific regioisomers of EpETrE have been shown to modulate ion transport in the cortical collecting duct (CCD), a segment of the nephron involved in the final regulation of electrolyte and water balance. lipidmaps.orgemcrit.org While 8(9)-EET is known to be a major CYP450 metabolite in the renal cortex, research has specifically shown that the related 11(12)-EET regioisomer inhibits basolateral 18-pS potassium channels in the renal cortical collecting duct at a concentration of 100 nM. caymanchem.comlipidmaps.org This inhibition of potassium channels can affect the transepithelial potential and the driving forces for other ion transport processes in this nephron segment.

Table 2: Modulation of Ion Channels by EpETrE Regioisomers

| Compound | Channel | Tissue/Cell Type | Concentration | Effect | Reference |

|---|---|---|---|---|---|

| 11S(12R)-EET | BKCa | Rat coronary small arterial smooth muscle cells | 50 nM | Activation | caymanchem.com |

| 11(12)-EET | Basolateral 18-pS K+ Channel | Renal cortical collecting duct | 100 nM | Inhibition | lipidmaps.org |

Modulation of Cell Function and Phenotypes

Cell Proliferation and Mitogenesis

8,9-EpETrE has been identified as a factor that can influence cell proliferation and mitogenesis, the process of inducing cell division. oup.comoup.com Research indicates that this compound can act as a pro-mitogenic factor, stimulating cells to divide and proliferate. oup.comoup.com For instance, studies have shown that 8,9-EpETrE promotes angiogenesis by stimulating the proliferation of endothelial cells. semanticscholar.org The mitogenic effects of 8,9-EpETrE are often linked to its role as an intermediate in signaling pathways, such as the one initiated by the epidermal growth factor. oup.comoup.com However, the impact on cell proliferation can be cell-type specific. For example, metabolites of 8,9-EET have been implicated in mesangial cell proliferation in the context of inflammatory glomerular diseases. ebi.ac.uk

| Cell Type | Effect of 8,9-EpETrE | Associated Finding |

|---|---|---|

| Endothelial Cells | Promotes proliferation | Stimulates angiogenesis. semanticscholar.org |

| Mesangial Cells | Metabolites involved in proliferation | Observed in inflammatory glomerular diseases. ebi.ac.uk |

Anti-Apoptotic Effects

8,9-EpETrE exhibits significant anti-apoptotic properties, protecting cells from programmed cell death. oup.comoup.com This protective role has been observed in various cell types. For example, 8,9-EET has been shown to protect human lung microvascular endothelial cells and human coronary endothelial cells from apoptosis. nih.gov Similarly, it attenuates apoptosis in rat heart myocytes following hypoxia and reoxygenation. semanticscholar.org The anti-apoptotic mechanisms of 8,9-EpETrE are linked to the activation of pro-survival pathways. plos.org Interestingly, while 8,9-EET protects pulmonary artery endothelial cells, a specific analog, 8,9-epoxy-eicos-11(Z)-enoic acid, was found to protect pulmonary artery smooth muscle cells from apoptosis, suggesting the potential for differential effects based on the specific molecular structure and cell type. nih.gov

| Cell Type | Condition | Effect of 8,9-EpETrE |

|---|---|---|

| Human Lung Microvascular Endothelial Cells | General Apoptotic Stimuli | Protection from apoptosis. nih.gov |

| Human Coronary Endothelial Cells | General Apoptotic Stimuli | Protection from apoptosis. nih.gov |

| Rat Heart Myocytes | Hypoxia and Reoxygenation | Attenuated apoptosis. semanticscholar.org |

Regulation of Steroid Synthesis

Epoxyeicosatrienoic acids, including the 8,9-EpETrE isomer, have been shown to regulate steroidogenesis. oup.comoup.com Research has demonstrated that 8,9-EpETrE can induce the synthesis of steroid hormones in various steroidogenic cells. oup.comoup.com Specifically, studies have reported that 8,9-EpETrE stimulates steroid synthesis in human granulosa cells and mouse Leydig MA-10 cells. oup.comoup.com This effect is attributed to the induction of the steroidogenic acute regulatory (StAR) protein expression, a key component in the transport of cholesterol to the inner mitochondrial membrane, which is the rate-limiting step in steroid hormone production. oup.comoup.com The regulation of steroid synthesis is a complex process involving multiple signaling pathways and the controlled expression of steroidogenic genes. nih.gov

| Cell Type | Effect of 8,9-EpETrE | Mechanism |

|---|---|---|

| Human Granulosa Cells | Induces steroid synthesis | Induction of StAR protein expression. oup.com |

| Mouse Leydig MA-10 Cells | Induces steroid synthesis | Induction of StAR protein expression. oup.com |

Impact on Platelet Aggregation

The effect of epoxyeicosatrienoic acids on platelet aggregation, the process of platelets clumping together to form a blood clot, has been a subject of investigation. While some studies on other EpETrE isomers, such as 5,6-EpETrE, have shown no direct induction of platelet aggregation, they can reduce the responsiveness of platelets to other aggregating agents like arachidonic acid. nih.gov The metabolism of these compounds within platelets can lead to the formation of novel products. nih.gov Research specifically on 8,9-DiHETrE, the diol metabolite of 8,9-EpETrE, has indicated an inhibitory effect on platelet aggregation. oup.com

Influence on B Lymphocyte Antibody Production

8,9-EpETrE has been found to exert an inhibitory effect on the function of B lymphocytes, which are key components of the humoral immune system responsible for producing antibodies. semanticscholar.orgnih.gov Studies in mice have shown that out of the four EET regioisomers, 8,9-EET specifically decreases both basal and activation-induced antibody secretion by splenic B cells. semanticscholar.orgnih.gov This inhibition of antibody production is attributed to several mechanisms, including the significant inhibition of B-cell proliferation and survival, the differentiation of B cells into antibody-secreting plasma cells, and the process of class-switch recombination, which allows B cells to produce different classes of antibodies. semanticscholar.orgnih.gov Furthermore, 8,9-EET was found to impair the formation of germinal centers, which are critical structures for the generation of high-affinity antibodies and memory B cells. semanticscholar.org Mechanistically, 8,9-EET has been shown to attenuate the nuclear translocation of NF-κB, a key transcription factor in B cell activation. semanticscholar.orgnih.gov

| B Lymphocyte Function | Effect of 8,9-EpETrE | Observed Outcome |

|---|---|---|

| Antibody Secretion | Inhibited | Decreased basal and activation-induced secretion. semanticscholar.orgnih.gov |

| Cell Proliferation and Survival | Inhibited | Reduced B-cell numbers. semanticscholar.org |

| Plasma Cell Differentiation | Inhibited | Fewer antibody-secreting cells. semanticscholar.org |

| Class-Switch Recombination | Inhibited | Reduced diversity of antibody classes. semanticscholar.org |

| Germinal Center Formation | Impaired | Compromised high-affinity antibody production. semanticscholar.org |

Physiological and Pathophysiological Roles of 8s,9r Epetre

Renal Physiology and Glomerular Function

Within the kidney, 8S,9R-EpETrE exerts notable effects on the glomerulus, the primary filtration unit of the nephron. Its actions are critical in maintaining the integrity of the glomerular filtration barrier and regulating renal blood flow.

Glomeruloprotective Actions

Research has highlighted the glomeruloprotective effects of 8,9-EET. nih.gov Studies have shown that this regioisomer can defend the glomerular filtration barrier against injury. nih.gov Specifically, 8,9-EET has been found to be protective against damage induced by factors associated with focal segmental glomerulosclerosis (FSGS), a condition characterized by scarring in the glomeruli. nih.gov This protective function appears to be a unique characteristic of the 8,9-regioisomer, as other EETs like 5,6-, 11,12-, or 14,15-EET did not show the same protective effect. nih.gov

Attenuation of Glomerular Albumin Permeability

A key aspect of the glomeruloprotective action of 8,9-EET is its ability to reduce the permeability of the glomerulus to albumin, a crucial protein in the blood. nih.gov In experimental models of FSGS, where plasma factors can increase albumin permeability (Palb), 8,9-EET has been shown to counteract this effect in a dose-dependent manner. nih.gov

This protective effect is significant, as increased albumin in the urine (albuminuria) is a hallmark of many kidney diseases. The ability of 8,9-EET to preserve the glomerular protein permeability barrier suggests its potential as a therapeutic target. nih.gov Notably, this effect is specific to the epoxide form of the molecule, as its metabolite, 8,9-dihydroxyeicosatrienoic acid (8,9-DiHETrE), does not block the increase in albumin permeability. nih.gov This indicates that the epoxide group is essential for the protective action of 8,9-EET. nih.gov

| Treatment | Effect on Glomerular Albumin Permeability (Palb) |

| FSGS Plasma | Marked Increase |

| 8,9-EET (100 nM) + FSGS Plasma | Blocked the increase in permeability |

| 5,6-EET, 11,12-EET, or 14,15-EET + FSGS Plasma | Did not attenuate the increase in permeability |

| 8,9-DiHETrE + FSGS Plasma | No significant blocking effect |

Stereoselective Renal Hemodynamic Effects

The hemodynamic effects of 8,9-EET in the kidney are stereoselective, meaning that different spatial arrangements of the molecule (enantiomers) have distinct actions. The (8S,9R)-EET enantiomer, in particular, has been identified as a stereoselective renal vasoconstrictor. ebi.ac.uk In contrast, its optical isomer, (8R,9S)-EET, does not elicit the same vasoconstrictive response. ebi.ac.uk This stereospecificity suggests that the biological actions of 8,9-EET are mediated by specific receptors or pathways that can distinguish between these subtle structural differences. ebi.ac.uk The preferential synthesis of the (8S,9R) isomer over the (8R,9S) isomer in isolated glomeruli and cortical tissue further underscores its biological relevance in the kidney. ebi.ac.uk

Modulation of Afferent Arteriolar Resistance and Glomerular Filtration Rate

The vasoconstrictive action of (8S,9R)-EET primarily targets the preglomerular vasculature, specifically the afferent arteriole. ebi.ac.uk By increasing the resistance of the afferent arteriole (RA), (8S,9R)-EET leads to a reduction in the single-nephron plasma flow rate (QA) and the net transcapillary hydraulic pressure difference. ebi.ac.uk This ultimately results in a decrease in the single-nephron glomerular filtration rate (SNGFR). ebi.ac.uk It is important to note that these effects are dependent on cyclooxygenase (COX) activity, as the presence of a COX inhibitor can reverse the vasoconstrictive effects of 8,9-EET. ebi.ac.uk

| Parameter | Effect of (8S,9R)-EET |

| Afferent Arteriolar Resistance (RA) | Increased ebi.ac.uk |

| Single-Nephron Plasma Flow Rate (QA) | Reduced ebi.ac.uk |

| Single-Nephron Glomerular Filtration Rate (SNGFR) | Reduced ebi.ac.uk |

Cardiovascular and Vascular Biology

Beyond the kidney, this compound also plays a role in the broader cardiovascular system, influencing the tone and function of blood vessels.

Regulation of Vascular Tone and Vasoconstriction

Vascular tone, the degree of constriction of a blood vessel, is a critical factor in the regulation of blood flow and blood pressure. mdpi.comukzn.ac.za Endothelial cells lining the blood vessels release various substances that can either cause vasodilation (widening) or vasoconstriction (narrowing). mdpi.comnih.gov The compound (8S,9R)-EET has been shown to act as a dose-dependent vasoconstrictor when administered intrarenally in rats. ebi.ac.uk This action is primarily achieved through preglomerular vasoconstriction. ebi.ac.uk This effect on vascular tone highlights the role of this compound as a signaling molecule that can influence local blood flow and pressure within specific vascular beds.

Vasodilatory Effects on Microvessels

8,9-Epoxyeicosatrienoic acid (8,9-EpETrE), a derivative of arachidonic acid, is recognized as a potent vasodilator, particularly within the microcirculation. oup.comphysiology.org This compound is considered an endothelial-derived hyperpolarizing factor (EDHF), which contributes to the relaxation of vascular smooth muscle. physiology.org

The vasodilatory action of 8,9-EpETrE is primarily mediated through the activation of large-conductance calcium-activated potassium channels (BKCa) in smooth muscle cells. oup.comnih.gov The opening of these channels leads to potassium efflux, resulting in hyperpolarization of the cell membrane. This change in membrane potential closes voltage-gated calcium channels, reducing intracellular calcium concentration and leading to smooth muscle relaxation and vasodilation. oup.com

Studies have demonstrated the potent vasodilatory effects of 8,9-EpETrE in various vascular beds. In the canine coronary microcirculation, 8,9-EpETrE has been shown to be a powerful vasodilator. oup.comphysiology.org Similarly, it induces relaxation in preconstricted pressurized mouse arteries. physiology.org The metabolism of 8,9-EpETrE to its corresponding diol, 8,9-dihydroxyeicosatrienoic acid (8,9-DiHETrE), by the enzyme soluble epoxide hydrolase (sEH), generally results in a loss of this vasodilatory activity. physiology.org

Table 1: Research Findings on the Vasodilatory Effects of 8,9-EpETrE

| Finding | Organism/Model | Key Outcome | Citation |

|---|---|---|---|

| Potent vasodilator in coronary microvessels | Canine | Dilation of coronary arterioles | oup.comphysiology.org |

| Induces relaxation in pressurized arteries | Mouse | Vasorelaxation | physiology.org |

| Acts as an endothelial-derived hyperpolarizing factor | General | Hyperpolarization of vascular smooth muscle | physiology.org |

| Activates large-conductance Ca2+-activated K+ channels | General | Smooth muscle relaxation | oup.comnih.gov |

Anti-Inflammatory Effects on Endothelial Responses

8,9-EpETrE exhibits significant anti-inflammatory properties by modulating endothelial cell responses to inflammatory stimuli. oup.comnih.gov A key mechanism underlying this effect is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. oup.comuni-wuppertal.de NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for adhesion molecules and cytokines.

In human endothelial cells, 8,9-EpETrE has been shown to inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1) induced by inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-1α (IL-1α). nih.govnih.gov VCAM-1 plays a crucial role in the recruitment and adhesion of leukocytes to the vascular wall, a key event in the inflammatory process. mdpi.com While 11,12-EpETrE is often the most potent isomer in this regard, 8,9-EpETrE also demonstrates significant, though sometimes lesser, inhibitory activity. nih.govnih.gov

Table 2: Research Findings on the Anti-Inflammatory Effects of 8,9-EpETrE

| Finding | Cell Type/Model | Key Outcome | Citation |

|---|---|---|---|

| Inhibits NF-κB activation | Endothelial cells | Reduction of pro-inflammatory gene expression | oup.comuni-wuppertal.de |

| Suppresses TNF-α-induced VCAM-1 expression | Human endothelial cells | Decreased leukocyte adhesion | nih.govnih.gov |

| Inhibits basal TNF-α secretion | Monocytic cells (THP-1) | Reduced inflammatory cytokine release | nih.gov |

| Protective effect requires the epoxide group | Glomerular model | 8,9-DiHETrE is inactive | nih.gov |

Reproductive System

Role in Primate Luteal Physiology

The corpus luteum (CL) is a transient endocrine gland essential for establishing and maintaining pregnancy. wikipedia.orgclevelandclinic.org It primarily produces progesterone (B1679170), a hormone vital for preparing the uterus for implantation and supporting early pregnancy. wikipedia.orgclevelandclinic.org Evidence suggests that epoxyeicosatrienoic acids (EETs), including 8,9-EpETrE, play a significant role in primate luteal physiology. oup.comoup.com

In the primate corpus luteum, the enzymes responsible for both the synthesis (cytochrome P450 epoxygenases like CYP2C9 and CYP2J2) and metabolism (soluble epoxide hydrolase, EPHX2) of EETs are expressed. oup.comoup.com This co-localization suggests a tightly controlled system for regulating the local concentrations and actions of EETs within the CL. oup.com The expression of these enzymes varies throughout the luteal phase, indicating a dynamic role for EETs in the development, function, and regression of the corpus luteum. oup.comoup.com

The proposed functions of 8,9-EpETrE and other EETs in the primate CL are multifaceted. They are implicated in regulating luteal blood flow through their vasodilatory actions and may also influence steroidogenesis. oup.comoup.com Studies have shown that EET isomers can stimulate steroid synthesis in granulosa cells, the cells that give rise to the large luteal cells. oup.com This suggests that 8,9-EpETrE may contribute to the production of progesterone by the corpus luteum.

Table 3: Research Findings on the Role of 8,9-EpETrE in Primate Luteal Physiology

| Finding | Organism/Model | Key Outcome | Citation |

|---|---|---|---|

| Expression of EET-synthesizing and metabolizing enzymes | Rhesus macaque corpus luteum | Suggests a functional role for EETs in the CL | oup.comoup.com |

| Co-localization of CYP epoxygenases and EPHX2 | Rhesus macaque corpus luteum | Indicates tight regulation of EET activity | oup.com |

| Potential regulation of luteal blood flow | Primate | Vasodilatory effects of EETs | oup.comoup.com |

| Stimulation of steroid synthesis | Human granulosa cells, Mouse Leydig cells | Potential role in progesterone production | oup.com |

Neurobiology and Central Nervous System Modulation

Neuronal Excitability Regulation

8,9-EpETrE and other EETs are increasingly recognized for their modulatory roles in the central nervous system (CNS), including the regulation of neuronal excitability. researchgate.net Alterations in neuronal excitability are fundamental to both normal brain function and pathological conditions like epilepsy. nih.gov

The mechanisms by which EETs modulate neuronal excitability often involve their interaction with ion channels. nih.govelifesciences.org EETs have been shown to modulate the activity of various potassium channels, which are key determinants of a neuron's resting membrane potential and firing patterns. nih.gov For example, by activating certain potassium channels, EETs can hyperpolarize the neuronal membrane, making it less likely to fire an action potential, thereby exerting an inhibitory or stabilizing influence. nih.gov This modulation can help to counteract conditions of hyperexcitability. escholarship.org The ability of EETs to influence GABA-mediated neurotransmission, the primary inhibitory system in the brain, further supports their role in controlling neuronal excitability. researchgate.net

Table 4: Research Findings on the Regulation of Neuronal Excitability by 8,9-EpETrE

| Finding | System/Model | Key Outcome | Citation |

|---|---|---|---|

| EETs modulate neuronal excitability | Central Nervous System | Regulation of neuronal firing | researchgate.net |

| Interaction with ion channels | Neurons | Modulation of potassium channel activity | nih.gov |

| Hyperpolarization of neuronal membrane | Neurons | Decreased likelihood of action potential firing | nih.gov |

| Influence on GABA-mediated neurotransmission | Brain | Enhancement of inhibitory signaling | researchgate.net |

Cerebral Blood Flow Modulation

The regulation of cerebral blood flow (CBF) is critical for maintaining normal brain function, as the brain has a high metabolic demand but limited energy reserves. frontiersin.orgderangedphysiology.com Neurovascular coupling is the process that links neuronal activity to changes in local CBF, ensuring a sufficient supply of oxygen and glucose to active brain regions. frontiersin.orgd-nb.info 8,9-EpETrE and other EETs are implicated as important mediators in this process. researchgate.net

Produced by astrocytes and endothelial cells in the brain, EETs contribute to the dilation of cerebral arteries and arterioles. researchgate.netmdpi.com Their vasodilatory action, as described in section 5.2.2, helps to increase local blood flow in response to neuronal activation. researchgate.net This function is a key component of neurovascular coupling. researchgate.net Dysregulation of this EET-mediated pathway can contribute to impaired neurovascular coupling, which is associated with various neurological disorders. mdpi.com The balance between the production of EETs by CYP epoxygenases and their degradation by soluble epoxide hydrolase is therefore crucial for the proper modulation of cerebral blood flow. researchgate.net

Table 5: Research Findings on the Modulation of Cerebral Blood Flow by 8,9-EpETrE

| Finding | System/Model | Key Outcome | Citation |

|---|---|---|---|

| EETs are mediators of neurovascular coupling | Central Nervous System | Linking neuronal activity to blood flow changes | researchgate.net |

| Produced by astrocytes and endothelial cells | Brain | Local synthesis for CBF regulation | researchgate.netmdpi.com |

| Dilation of cerebral arteries and arterioles | Cerebral vasculature | Increased local blood flow | researchgate.net |

| Balance of synthesis and degradation is crucial | Brain | Proper CBF modulation | researchgate.net |

Reduction of Neuroinflammation

The compound this compound, an epoxyeicosatrienoic acid (EET) derived from arachidonic acid, demonstrates significant anti-inflammatory properties within the central nervous system. ahajournals.orgphysiology.orgnih.govpnas.org Research indicates that neuroinflammatory conditions can lead to an increase in the expression of soluble epoxide hydrolase (sEH), the enzyme responsible for the degradation of this compound into its less active diol form, 8,9-dihydroxyeicosatrienoic acid (8,9-DiHETrE). ahajournals.orgpnas.org This enzymatic action reduces the local concentration of the protective this compound. ahajournals.org

In preclinical models of Parkinson's disease using the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a significant increase in sEH expression is observed in the striatum. ahajournals.orgpnas.org This heightened sEH activity directly correlates with a reduction in the tissue levels of anti-inflammatory this compound, which in turn is associated with dopaminergic neurotoxicity. ahajournals.orgpnas.orgpnas.org Furthermore, a positive correlation has been identified between the increased expression of sEH and the phosphorylation of α-synuclein, a key event in the pathology of Parkinson's disease. pnas.orgpnas.orgnih.gov Studies have shown that 8,9-EpETrE was able to reduce the levels of phosphorylated α-synuclein in the striatum of MPTP-treated mice. nih.govnih.gov

These findings suggest that the reduction of endogenous this compound levels via sEH-mediated hydrolysis is a contributing factor to the inflammatory cascade in certain neurodegenerative disorders. ahajournals.org Consequently, strategies aimed at inhibiting sEH to preserve or elevate the concentrations of this compound are considered a promising therapeutic approach to mitigate neuroinflammation. ahajournals.orgnih.govpnas.org

Table 1: Research Findings on 8,9-EpETrE Levels in a Neuroinflammation Model

| Model System | Observation | Key Finding | Reference |

| MPTP-Treated Mice (Parkinson's Disease Model) | Measurement of eicosanoid metabolites in the striatum. | Tissue levels of anti-inflammatory 8,9-EpETrE were significantly lower in MPTP-treated mice compared to control mice. | pnas.orgpnas.org |

| MPTP-Treated Mice (Parkinson's Disease Model) | Correlation analysis between sEH protein levels and α-synuclein phosphorylation. | A positive correlation was found between sEH levels and the ratio of phosphorylated α-synuclein to total α-synuclein in the mouse striatum. | pnas.orgpnas.org |

Cytoprotection of Brain Cells

Epoxyeicosatrienoic acids (EETs), including the this compound regioisomer, play a crucial role in the cytoprotection of brain cells, encompassing both neurons and glial cells like astrocytes. researchgate.netresearchgate.net Their protective functions are multifaceted, involving the activation of pro-survival signaling pathways and the modulation of cellular responses to stress. researchgate.netresearchgate.net The cytoprotective capacity of EETs is often linked to the inhibition of their degradation by soluble epoxide hydrolase (sEH), as preventing their conversion to less active diols enhances their beneficial effects. nih.govnih.gov

In models of ischemic brain injury, such as oxygen-glucose deprivation (OGD), exogenously administered EETs, including the 8,9-EET regioisomer, have been shown to be protective for cortical astrocytes. ahajournals.orgnih.gov This protection is independent of the vasodilatory effects of EETs, pointing to a direct cellular protective mechanism. ahajournals.orgnih.gov Studies have demonstrated that EETs can protect primary cortical neurons from ischemic cell death. ahajournals.orgnih.govnih.gov

One of the mechanisms underlying this cytoprotection involves the preservation of mitochondrial function. In cultured rat hippocampal astrocytes exposed to amyloid-β, a peptide implicated in Alzheimer's disease, pretreatment with EET regioisomers was found to improve mitochondrial morphology and rescue the cells from metabolic impairment. physiology.org This suggests that by maintaining mitochondrial integrity and function, EETs help protect brain cells from neurotoxic insults. physiology.org The enhancement of EET levels, either through exogenous application or by inhibiting the sEH enzyme, is a recognized strategy for conferring cytoprotection in the central nervous system. researchgate.netresearchgate.netnih.gov

Table 2: Summary of Research on the Cytoprotective Effects of EETs on Brain Cells

| Cell Type | Insult/Model | Effect of EETs | Reference |

| Cortical Astrocytes | Oxygen-Glucose Deprivation (OGD) / Simulated Ischemia | All four EET regioisomers were protective against ischemic damage. | ahajournals.orgnih.gov |

| Cortical Neurons | Oxygen-Glucose Deprivation (OGD) / Ischemic Insult | EETs protect against ischemic cell death. sEH overexpression exacerbates cell death. | nih.govnih.govnih.gov |

| Hippocampal Astrocytes | Amyloid-β Toxicity | EET pre-incubation improved mitochondrial morphology and prevented metabolic impairment. | physiology.org |

Regulation of Synaptic Gating via Fatty Acid Binding Proteins (FABPs)

The signaling capacity of this compound within neurons is modulated by Fatty Acid Binding Proteins (FABPs), a family of intracellular lipid chaperones. researchgate.net In the mammalian brain, three main types of FABPs are expressed: FABP3, FABP5, and FABP7. researchgate.net These proteins bind to EETs and are thought to facilitate their transport within the cell, thereby regulating their availability and function. researchgate.netescholarship.org

Research has demonstrated that EETs, including the 8,9-EET regioisomer, bind to all three brain-expressed FABPs, but with distinct selectivity and affinity. researchgate.net Binding assays show that EETs generally display the highest affinity for FABP3. researchgate.net Specifically, 8,9-EET exhibits a high binding affinity for FABP3, followed by FABP5, and a lower affinity for FABP7. researchgate.netescholarship.org

Functionally, this interaction is critical for the regulation of synaptic transmission. Studies focusing on the hippocampus have revealed that endogenous EETs are involved in gating the strength of CA1 glutamate (B1630785) synapses. researchgate.netcore.ac.uk The inhibition of FABP function was shown to impair this EET-mediated synaptic gating, indicating that FABPs are essential for the proper synaptic signaling of EETs. researchgate.netcore.ac.uk This evidence establishes a novel role for FABPs in controlling neuronal lipid signaling by modulating the synaptic actions of this compound and other EETs. researchgate.netcore.ac.uk

Table 3: Binding Affinities of 8,9-EET for Brain-Expressed Fatty Acid Binding Proteins (FABPs)

| FABP Isoform | Binding Affinity (Ki, nM) | Reference |

| FABP3 | 110 ± 20 | researchgate.net |

| FABP5 | 340 ± 60 | researchgate.net |

| FABP7 | 1100 ± 200 | researchgate.net |

| Data represents the dissociation constant (Ki), where a lower value indicates higher binding affinity. |

Academic Research Methodologies and Approaches for 8s,9r Epetre Studies

Experimental Models and Systems

To understand the multifaceted roles of 8S,9R-EpETrE, researchers utilize a variety of experimental models that mimic biological systems with varying degrees of complexity.

In Vitro Cellular Models

In vitro models are fundamental for dissecting the direct cellular and molecular mechanisms of this compound. These systems allow for controlled experiments on specific cell types implicated in the compound's biological pathways.

Mesangial Cells: These specialized cells within the kidney's glomerulus are used to study the renal effects of this compound. Research on these cells helps to understand the compound's role in regulating glomerular function and its potential involvement in kidney diseases.

HEK293 Cells: The Human Embryonic Kidney (HEK) 293 cell line is a widely used model in transfection experiments due to its high transfectability. nih.govnih.gov These cells are instrumental in studying the expression of genes related to this compound synthesis and signaling pathways. nih.govnih.gov Their utility extends to producing recombinant proteins and serving as a model for various aspects of cell biology, including the investigation of nanoparticle transport. nih.govmdpi.com

Granulosa Cells: These cells, found in the ovary, are critical for steroidogenesis and follicular development. In vitro studies with granulosa cells can elucidate the role of this compound in reproductive physiology, particularly in processes regulated by epoxyeicosatrienoic acids (EETs).

Ex Vivo Organ and Tissue Preparations

Ex vivo models bridge the gap between in vitro and in vivo research by maintaining the tissue architecture and cellular interactions of an organ.

Isolated Glomeruli: The glomerulus, the kidney's primary filtration unit, can be isolated for ex vivo studies. nih.gov This preparation allows for the direct measurement of this compound synthesis and its effects on glomerular hemodynamics. nih.govebi.ac.uk For instance, studies on isolated rat glomeruli have shown a preferential synthesis of the 8S,9R isomer over the 8R,9S isomer. ebi.ac.uk

Arteriole Segments: Isolated arteriole segments are used to investigate the direct vascular effects of this compound. In one study, 8S,9R-EET induced relaxation in precontracted isolated dog epicardial arterioles, demonstrating its potent vasodilator properties. caymanchem.com

In Vivo Animal Models

Animal models are indispensable for studying the systemic and organ-specific effects of this compound in a complex physiological context.

Rodent Models (Rats and Mice): Rats and mice are commonly used to investigate the in vivo functions of this compound. ebi.ac.uk For example, intrarenal infusion of 8S,9R-EET in rats was found to induce glomerular vasoconstriction and decrease the glomerular filtration rate. caymanchem.com Studies in mouse models of Alzheimer's disease have revealed significant reductions in brain levels of esterified 8(9)-EpETrE, suggesting its involvement in the disease's pathogenesis. nih.gov Furthermore, research in mice has demonstrated that all four regioisomeric EETs, including 8,9-EET, can cause dose-dependent increases in right ventricular systolic pressure. oup.com

Table 1: Summary of Research Findings in Different Experimental Models

| Model Type | Specific Model | Key Findings Related to this compound |

|---|---|---|

| In Vitro | HEK293 Cells | Used for transfection experiments to study gene expression related to this compound pathways. nih.govnih.gov |

| Ex Vivo | Isolated Rat Glomeruli | Preferential synthesis of the 8S,9R isomer over the 8R,9S isomer was observed. ebi.ac.uk |

| Ex Vivo | Isolated Dog Epicardial Arterioles | 8S,9R-EET induced relaxation, indicating vasodilator properties. caymanchem.com |

| In Vivo | Rat | Intrarenal infusion led to glomerular vasoconstriction and a reduced glomerular filtration rate. caymanchem.com |

| In Vivo | Mouse (Alzheimer's Model) | Reduced levels of brain esterified 8(9)-EpETrE were found. nih.gov |

| In Vivo | Mouse | Dose-dependent increases in right ventricular systolic pressure were observed following administration. oup.com |

Advanced Analytical Techniques for this compound Detection and Quantification

The low concentrations and isomeric complexity of oxylipins like this compound necessitate the use of highly sensitive and specific analytical methods. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Measurement

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For oxylipin analysis, derivatization steps are often required to increase volatility. nih.gov This method has been successfully employed to measure the synthesis of 8,9-EET in rat kidney tissues and to distinguish between its stereoisomers. ebi.ac.uk It provides a sensitive methodology for a broad range of oxylipins. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Electrospray Ionization-Multiple Reaction Monitoring Mass Spectrometry (UPLC-ESI-MRM MS) for Oxylipin Profiling

LC-MS based techniques are the preferred methods for comprehensive oxylipin analysis due to their high sensitivity and specificity, which allow for the simultaneous measurement of numerous analytes without the need for derivatization. nih.govnih.gov

LC-MS/MS: This approach, often using a triple quadrupole mass spectrometer, is a robust and sensitive method for the quantitative profiling of oxylipins. nih.gov By optimizing parameters and using techniques like dynamic multiple reaction monitoring (dMRM), it is possible to analyze over 100 oxylipins in a single run. nih.gov

UPLC-ESI-MRM MS: This advanced LC-MS technique offers comprehensive separation and analysis of eicosanoid metabolites in biological samples. nih.gov The optimization of mass spectrometric parameters, such as collision and cone voltage, is crucial for enhancing the signal-to-noise ratio and lowering the limit of detection for low-abundance molecules like this compound. nih.gov The careful selection of ion transitions is also critical to ensure selectivity, especially when analyzing closely related isomers. mdpi.com

Table 2: Comparison of Analytical Techniques for this compound Analysis

| Technique | Principle | Advantages for this compound Analysis | Considerations |

|---|---|---|---|

| GC-MS | Separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by mass-based detection. | High resolution for isomer separation. ebi.ac.uk Sensitive for a wide range of oxylipins. nih.gov | Requires derivatization to increase volatility. nih.gov |

| LC-MS/MS | Separates compounds in a liquid mobile phase, followed by tandem mass spectrometry for detection and quantification. | High sensitivity and specificity. nih.gov No derivatization needed. nih.gov Allows for the profiling of a large number of oxylipins simultaneously. nih.gov | Requires careful optimization of chromatographic and mass spectrometric parameters. nih.gov |

| UPLC-ESI-MRM MS | An advanced form of LC-MS with higher resolution and speed. | Enhanced separation efficiency and sensitivity for complex biological samples. nih.gov | Ion suppression effects from the sample matrix can be a challenge. |

Chemical Derivatization and Retention Index Algorithms for Oxylipin Annotation

The accurate identification and quantification of oxylipins, including 8S,9R-epoxyeicosatrienoic acid (this compound), from complex biological samples present significant analytical challenges. These challenges stem from the low abundance, wide dynamic range, and high molecular complexity of oxylipins. nih.gov To overcome these issues, researchers have developed sophisticated methods combining chemical derivatization with retention index (RI) algorithms in liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

Chemical derivatization involves labeling the oxylipin with a chemical tag to improve its analytical properties. nih.gov For instance, N,N-diethyl-1,3-diaminopropane (DEPA) has been utilized for the rapid labeling of oxylipins. nih.gov This process enhances separation resolution and detection sensitivity during LC-MS analysis. nih.gov

Retention index algorithms are then employed to standardize retention times, which can vary between analytical runs. nih.gov This calibration is crucial for the reliable identification of oxylipins by comparing their RI values against a library of known standards. nih.govplos.org The combination of chemical derivatization and RI algorithms provides a powerful tool for the comprehensive profiling and accurate annotation of oxylipins like this compound in various biological matrices, facilitating the discovery of biomarkers and a deeper understanding of their roles in metabolic regulation. nih.gov

Biochemical and Molecular Biology Approaches

Enzyme Activity Assays (e.g., sEH Activity)

The biological activity of this compound is tightly regulated by its metabolism, primarily through the action of soluble epoxide hydrolase (sEH), which converts it to the corresponding diol, 8,9-dihydroxyeicosatrienoic acid (8,9-DiHETrE). oup.comnih.govoup.com Therefore, assessing sEH activity is a critical component of studies investigating the functional roles of this compound.

Enzyme activity assays for sEH often utilize fluorogenic substrates, such as 3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid (PHOME). caymanchem.com The hydrolysis of PHOME by sEH yields a highly fluorescent product that can be monitored to determine enzyme activity. caymanchem.com This type of assay offers high sensitivity, making it suitable for high-throughput screening of potential sEH inhibitors. caymanchem.com Such inhibitors are valuable research tools for manipulating the levels of this compound and other epoxyeicosatrienoic acids (EETs) to elucidate their physiological functions. caymanchem.com

Gene Expression Analysis (e.g., RT-qPCR for CYP and EPHX2 mRNA)

The levels of this compound are determined by the balance between its synthesis by cytochrome P450 (CYP) epoxygenases and its degradation by soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene. oup.comnih.gov Consequently, analyzing the gene expression of the enzymes involved is a key approach in understanding the regulation of this compound signaling.

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a widely used technique to measure the mRNA levels of specific CYP and EPHX2 genes. oup.comnih.gov For example, studies have used RT-qPCR to demonstrate dynamic changes in EPHX2 and various CYP (e.g., CYP2C9, CYP2J2, CYP3A4) mRNA expression in different tissues and physiological states. oup.comnih.gov These analyses provide insights into how the expression of these genes is regulated and how this regulation impacts the local concentrations and biological effects of this compound.

Below is a table summarizing findings from a study on the expression of EpETrE-generating and metabolizing enzymes in the primate corpus luteum.

| Gene | Observation | Significance |

| EPHX2 | mRNA levels peaked in the mid-late luteal phase, showing a 5-fold increase compared to the early luteal phase. | Suggests a role for sEH in the regulation of EpETrE levels during the menstrual cycle. |

| CYP2J2 | mRNA levels did not significantly change throughout the luteal phase. | Indicates constitutive expression of this epoxygenase in the corpus luteum. |

| CYP2C9 | mRNA levels were significantly higher in the mid-late phase compared to the early phase. | Suggests a specific role for this epoxygenase in the later stages of the luteal phase. |

| CYP3A4 | mRNA levels were significantly higher in the mid-late phase compared to the early phase. | Parallels the expression pattern of CYP2C9, indicating a potential coordinated regulation. |

This table is based on data from a study on the primate corpus luteum and illustrates the application of RT-qPCR in studying the regulation of this compound metabolism. oup.comnih.gov

Protein Expression and Localization Studies (e.g., Western Blot, Immunofluorescence)

To complement gene expression data, it is essential to investigate the protein levels and subcellular localization of the enzymes that regulate this compound. Western blotting and immunofluorescence are standard techniques used for this purpose.

Western Blotting allows for the quantification of specific proteins in tissue homogenates. plos.org For instance, Western blot analysis has been used to measure the protein levels of sEH and various CYP epoxygenases in different tissues, such as the liver and kidney, providing information on how factors like aging and hormonal status affect the abundance of these enzymes. plos.org

Immunofluorescence is employed to visualize the distribution of proteins within tissues and cells. oup.com This technique has revealed the localization of sEH and CYP epoxygenases in specific cell types within complex tissues. nih.govoup.com For example, immunofluorescence studies have shown that EPHX2 protein is present in large and small luteal cells, as well as vascular endothelial cells, while CYP enzymes like CYP2C9 and CYP2J2 are found in large luteal cells, small luteal cells, stromal cells, and endothelial cells. nih.govoup.com This information is crucial for understanding the cell-specific production and degradation of this compound and its paracrine or autocrine signaling functions.

The following table summarizes the localization of key enzymes in the primate corpus luteum as determined by immunofluorescence.

| Protein | Localization |

| EPHX2 | Large and small luteal cells, vascular endothelial cells. |

| CYP2C9 | Large luteal cells, small luteal cells, stromal cells, endothelial cells. |

| CYP2J2 | Large luteal cells, small luteal cells, stromal cells, endothelial cells. |

| CYP3A4 | Large luteal cells. |

This table illustrates the cell-specific expression of enzymes involved in this compound metabolism within the primate corpus luteum. nih.govoup.com

Functional Bioassays for this compound Activity

Functional bioassays are essential for determining the biological effects of this compound and understanding its mechanism of action. promega.ca These assays measure a specific biological response to the compound, providing a quantitative assessment of its potency and efficacy. promega.ca

Permeability Assays (e.g., Glomerular Albumin Permeability)

A key biological function attributed to this compound is its protective effect on the glomerular filtration barrier. nih.gov The glomerular albumin permeability assay is a specialized functional bioassay used to investigate this effect. nih.govnih.govbristol.ac.uk

In this in vitro assay, freshly isolated glomeruli are incubated with substances that can induce hyperpermeability, such as plasma from patients with focal segmental glomerulosclerosis (FSGS). nih.gov The permeability to albumin (Palb) is then measured. The ability of this compound to prevent or reverse the increase in Palb is then assessed. nih.gov Studies using this assay have demonstrated that 8,9-EET can protect the glomerular filtration barrier in a dose-dependent manner. nih.gov

The table below presents data from a study investigating the effect of different concentrations of 8,9-EET on FSGS plasma-induced increases in glomerular albumin permeability.

| Treatment Group | Concentration | Change in Albumin Permeability (Palb) | Significance vs. FSGS Plasma |

| Normal Pooled Plasma (NPP) | - | -0.025 ± 0.08 | P < 0.001 |

| FSGS Plasma | - | 0.81 ± 0.06 | - |

| FSGS Plasma + 8,9-EET | 1 nM | 0.71 ± 0.08 | NS |

| FSGS Plasma + 8,9-EET | 10 nM | 0.31 ± 0.1 | P < 0.001 |

| FSGS Plasma + 8,9-EET | 100 nM | -0.04 ± 0.09 | P < 0.001 |

| FSGS Plasma + 8,9-EET | 1000 nM | -0.1 ± 0.06 | P < 0.001 |

This table shows that 8,9-EET dose-dependently attenuates the increase in glomerular albumin permeability induced by FSGS plasma, with significant protective effects observed at concentrations of 10 nM and higher. nih.gov

Hemodynamic and Vascular Reactivity Measurements (e.g., Micropuncture Studies)

The hemodynamic and vascular reactivity of 8S,9R-epoxyeicosatrienoic acid (this compound) have been primarily investigated using techniques such as micropuncture in animal models. These studies have revealed its significant and stereoselective effects on renal hemodynamics.

In vivo studies in the Munich-Wistar rat have demonstrated that intrarenal administration of (8S,9R)-EpETrE induces dose-dependent vasoconstriction. researcher.life This is in contrast to its optical isomer, (8R,9S)-EpETrE, which does not elicit the same response, highlighting the specific structural requirements for its biological activity. researcher.life Micropuncture measurements have provided a detailed view of these hemodynamic changes. Specifically, (8S,9R)-EpETrE increases the resistance of the afferent arterioles (RA), which leads to a reduction in the single-nephron plasma flow rate (QA) and the net transcapillary hydraulic pressure difference (ΔP). researcher.life Consequently, these changes result in a decreased single-nephron glomerular filtration rate (SNGFR). researcher.life Notably, the glomerular capillary ultrafiltration coefficient (Kf) does not show significant alteration. researcher.life

The vascular effects of 8,9-EpETrE are complex and can be modulated by other enzymatic pathways. For instance, the vasoconstrictor effect of 8,9-EpETrE in the rat kidney is dependent on the cyclooxygenase (COX) pathway. physiology.org When a COX inhibitor such as indomethacin (B1671933) is administered, the effects of 8,9-EpETrE are reversed. researcher.lifephysiology.org Instead of vasoconstriction, there is a fall in afferent arteriolar resistance, leading to increases in plasma flow and glomerular filtration rate. researcher.life This suggests that the vasoconstrictive action may be mediated by a product of COX metabolism of 8,9-EpETrE. physiology.org

In addition to its effects on vascular tone, 8,9-EpETrE has been shown to have a protective role on the glomerular filtration barrier. nih.govnih.gov It can attenuate increases in glomerular albumin permeability, a key indicator of glomerular barrier function. nih.govnih.gov

Interactive Data Table: Hemodynamic Effects of (8S,9R)-EpETrE from Micropuncture Studies

| Parameter | Effect of (8S,9R)-EpETrE | Effect in the Presence of COX Inhibitor | Reference |

| Afferent Arteriolar Resistance (RA) | Increased | Decreased | researcher.life |

| Single-Nephron Plasma Flow (QA) | Decreased | Increased | researcher.life |

| Net Transcapillary Hydraulic Pressure (ΔP) | Decreased | Increased | researcher.life |

| Single-Nephron GFR (SNGFR) | Decreased | Increased | researcher.life |

| Glomerular Ultrafiltration Coefficient (Kf) | No Significant Change | Modest Reduction | researcher.life |

| Renal Vascular Resistance | Increased | Decreased (Increased Blood Flow) | physiology.org |

Electrophysiological Recordings of Ion Channel Activity

Electrophysiological techniques, particularly patch-clamp recordings, have been instrumental in elucidating the mechanisms by which 8,9-EpETrE modulates cellular function through its interaction with various ion channels. These studies are performed on isolated cells to measure the flow of ions across the cell membrane. uk.comwikipedia.orgacnp.orgpressbooks.pub

One of the key findings is the inhibitory effect of 8,9-EpETrE on the epithelial sodium channel (ENaC). nih.gov Single-channel patch-clamp experiments on cultured principal cells of the collecting duct (mpkCCD(c14) cells) have shown that 8,9-EET, along with other EET regioisomers like 11,12-EET and 14,15-EET, decreases ENaC activity. nih.gov This effect is significant for renal physiology as ENaC plays a crucial role in sodium reabsorption and blood pressure regulation. nih.gov

Furthermore, 8,9-EpETrE has been shown to inhibit volume-activated Cl⁻ channels (VACCs) in rat mesenteric arterial smooth muscle cells. nih.gov The order of potency for this inhibition among the EET regioisomers is 8,9-EET > 5,6-EET > 11,12-EET > 14,15-EET. nih.gov This inhibitory action is mediated through a cGMP-dependent pathway. nih.gov

In the vasculature, EETs, including 8,9-EpETrE, function as endothelium-derived hyperpolarizing factors (EDHFs). ahajournals.orgahajournals.org They cause relaxation of vascular smooth muscle by activating large-conductance Ca²⁺-activated K⁺ channels (BKCa). ahajournals.orgoup.comoup.com Patch-clamp studies have confirmed that 8,9-EET relaxes coronary arteries, and this effect is attenuated by inhibitors of K⁺ channels like tetraethylammonium (B1195904) (TEA) and charybdotoxin. ahajournals.org While some studies indicate that 11,12-EET is a more potent activator of certain K+ channels in the kidney, 8,9-EET also contributes to the vasorelaxant effects of EETs. physiology.org

Interactive Data Table: Effects of 8,9-EpETrE on Ion Channel Activity

| Ion Channel | Cell Type | Experimental Technique | Observed Effect | Reference |

| Epithelial Sodium Channel (ENaC) | Cultured Renal Principal Cells (mpkCCD(c14)) | Single-Channel Patch-Clamp | Decreased Activity | nih.gov |

| Volume-Activated Cl⁻ Channel (VACC) | Rat Mesenteric Arterial Smooth Muscle Cells | Whole-Cell Patch-Clamp | Inhibition | nih.gov |

| Ca²⁺-activated K⁺ Channel (BKCa) | Bovine Coronary Arterial Smooth Muscle Cells | Patch-Clamp | Activation (leading to vasorelaxation) | ahajournals.org |

| Basolateral 18-pS K⁺ Channel | Rat Cortical Collecting Duct | Patch-Clamp | No Effect | physiology.org |

Rational Design and Synthesis of this compound Analogs and Modulators

The therapeutic potential of this compound is limited by its chemical instability and rapid metabolism. nih.gov This has driven the rational design and synthesis of stable analogs and modulators to prolong its biological activity and to better understand its structure-activity relationships.

Structure-Activity Relationship (SAR) Investigations for Stereoisomers and Analogs

Structure-activity relationship (SAR) studies have been crucial in identifying the key structural features of 8,9-EpETrE required for its biological effects. A primary finding is the stereoselectivity of its actions. The (8S,9R) isomer is a potent renal vasoconstrictor, whereas the (8R,9S) isomer is not, indicating a specific receptor or binding site interaction. researcher.lifeebi.ac.uk

The development of EET analogs has also focused on improving stability by replacing the labile epoxide group with bioisosteres and modifying the carboxylic acid group to prevent esterification and β-oxidation. ahajournals.org Studies on these second-generation analogs have identified several structural requirements for vascular activity, including an acidic carboxyl group, a cis double bond at the Δ8 position, and a 20-carbon chain length. ahajournals.org

Application of Enzyme Inhibitors and Activators in Research

The biological levels and activity of 8,9-EpETrE are tightly regulated by enzymes responsible for its synthesis (cytochrome P450 epoxygenases) and degradation (soluble epoxide hydrolase, sEH). researchgate.netmdpi.com The use of inhibitors and activators of these enzymes has become a key research strategy.

Inhibitors of soluble epoxide hydrolase (sEH) prevent the conversion of 8,9-EpETrE to its less active diol metabolite, 8,9-dihydroxyeicosatrienoic acid (8,9-DiHETrE). nih.govresearchgate.net This leads to an increase in the endogenous levels of 8,9-EpETrE, thereby enhancing its biological effects. researchgate.netnih.gov sEH inhibitors have been used in various studies to demonstrate the protective roles of EETs in conditions like Alzheimer's disease, hypertension, and kidney disease. nih.govfrontiersin.orgresearchgate.net For example, the sEH inhibitor TPPU was shown to elevate the in vivo levels of 8,9-EET, which contributed to its neuroprotective effects. nih.gov